
Huprine Y
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Overview
Description
HUPRINE Y is a synthetic cholinergic compound developed as a hybrid between the natural product Huperzine A and the synthetic drug Tacrine. It is one of the most potent reversible inhibitors of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This compound has shown significant potential in the treatment of Alzheimer’s disease due to its high binding affinity and ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HUPRINE Y involves several steps, starting with the preparation of intermediate compounds. One of the key steps is the chromatographic resolution of racemic this compound by chiral high-performance liquid chromatography (HPLC). The large-scale chromatographic resolution is carried out using a CHIRALPAK IC column and a mixture of dichloromethane, isopropanol, and diethylamine as the eluent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of preparative HPLC for the resolution of racemic mixtures and subsequent purification steps to obtain the enantiopure compound .
Chemical Reactions Analysis
Types of Reactions
HUPRINE Y undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with altered chemical structures. These derivatives are often evaluated for their acetylcholinesterase inhibitory activity and potential therapeutic applications .
Scientific Research Applications
Pharmacological Properties
Huprine Y is primarily recognized as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease.
Key Characteristics:
- Dual Inhibition : this compound shows nanomolar potency against AChE and BChE, making it a promising candidate for cognitive enhancement in Alzheimer's patients .
- Neuroprotective Effects : Studies indicate that this compound can prevent excitotoxic cell death in neuronal cultures and protect against neurodegenerative lesions in animal models .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental models:
Neuroprotective Studies
- A study demonstrated that this compound effectively prevented cell death induced by glutamate in rat cerebellar granule cells, showcasing its potential as a neuroprotective agent .
- In vivo studies using transgenic mouse models of Alzheimer’s disease showed that chronic administration of this compound improved learning and memory impairments while reducing amyloid-beta levels in the brain .
Hybrid Compounds
- The development of donepezil-Huprine hybrids has shown enhanced activity against multiple targets associated with Alzheimer's disease, including AChE, BChE, and amyloid precursor protein processing . These hybrids have been observed to improve cognitive functions significantly in animal models.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
HUPRINE Y exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. The increased acetylcholine levels enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
Tacrine: The parent compound used in the development of this compound, known for its acetylcholinesterase inhibitory activity but with higher hepatotoxicity.
Huperzine A: A natural product with acetylcholinesterase inhibitory properties, used as a template for the synthesis of this compound.
Uniqueness of this compound
This compound is unique due to its high binding affinity for acetylcholinesterase and its ability to cross the blood-brain barrier. It combines the beneficial properties of both Tacrine and Huperzine A while minimizing their respective drawbacks, such as hepatotoxicity in the case of Tacrine .
Properties
Molecular Formula |
C17H17ClN2 |
---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine |
InChI |
InChI=1S/C17H17ClN2/c1-9-4-10-6-11(5-9)16-15(7-10)20-14-8-12(18)2-3-13(14)17(16)19/h2-4,8,10-11H,5-7H2,1H3,(H2,19,20) |
InChI Key |
UKCBMHDZLYYTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |
Synonyms |
huprine Y |
Origin of Product |
United States |
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